molecular formula C7H5Cl2NO B2978814 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine CAS No. 754992-21-7

4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine

Cat. No.: B2978814
CAS No.: 754992-21-7
M. Wt: 190.02
InChI Key: XNBVMZPZDIOCIF-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine is a chemical compound with the molecular formula C7H5Cl2NO It is known for its unique structure, which includes a fused furo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine typically involves multi-step reactions. One common method includes the use of sodium tetrahydroborate in ethanol at temperatures ranging from 0 to 20°C. Another method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene, heated for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as manganese (IV) oxide.

    Reduction: Sodium tetrahydroborate is commonly used for reduction reactions.

    Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese (IV) oxide can lead to the formation of corresponding oxidized derivatives.

Scientific Research Applications

4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with molecular targets through its reactive sites. The compound can form covalent bonds with nucleophiles, leading to various biochemical effects. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific chlorine substitutions and the fused furo-pyridine ring system

Properties

IUPAC Name

4,6-dichloro-1,3-dihydrofuro[3,4-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-1-4-2-11-3-5(4)7(9)10-6/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBVMZPZDIOCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC(=C2CO1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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